tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate
Description
tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate (CAS: 890151-81-2) is a spirocyclic compound featuring a bicyclo[3.2.1]octane core fused with a cyclopropane ring via a nitrogen atom. The tert-butyl carbamate (Boc) group at the 8-position enhances stability during synthesis and modulates reactivity for downstream functionalization .
Properties
IUPAC Name |
tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-14(8-10)6-7-14/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKWJPJZGOGWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Azabicyclic Precursors
Method A: Cyclization of N-Substituted Piperidines
- Starting from N-Boc-protected piperidines , cyclization is achieved via intramolecular nucleophilic attack facilitated by strong bases such as lithium diisopropylamide (LDA) .
- Example: A typical procedure involves deprotonation of the nitrogen atom followed by cyclization to form the 8-azabicyclo[3.2.1]octane core.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-Boc-piperidine | THF | -78°C | 78-92% |
Formation of Cyclopropane-Containing Intermediates
Method B: Carbenoid-Induced Cyclopropanation
- Cyclopropane rings are introduced via carbenoid transfer to alkenic precursors.
- Reagents such as diazomethane or Simmons–Smith reagents are employed.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Diazomethane | Dichloromethane | Room temperature | Variable |
Spirocyclization and Assembly of the Spirocyclic Framework
Method C: Sequential Cyclization
- The azabicyclic and cyclopropane fragments are coupled through nucleophilic substitution or intramolecular cyclization under basic conditions, often with Lewis acids or metal catalysts to promote ring closure.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Base (e.g., K2CO3) | Acetone | Reflux | 60-80% |
Specific Synthetic Routes for the Target Compound
Route 1: From N-Boc-Nortropinone Derivatives
- Starting with N-Boc-nortropinone , the compound undergoes α-alkylation with trifluoromethanesulfonyl derivatives to introduce the triflate group, which then serves as a handle for subsequent nucleophilic substitution to form the spirocyclic core.
- Deprotonation at the α-position using LDA at -78°C.
- Triflation with N-phenyltrifluoromethanesulfonimide .
- Cyclization to form the spirocyclic system via intramolecular nucleophilic attack.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Deprotonation | -78°C, LDA | - | |
| Triflation | Room temperature | 78% | |
| Cyclization | Ambient | Variable |
Route 2: From Oxo-azabicyclic Precursors
- Starting from tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , the compound undergoes α-halogenation or triflation at the 3-position, followed by cyclopropanation at the 8-position to introduce the cyclopropane ring.
- Enolate formation with LDA at low temperatures.
- Electrophilic trapping with trifluoromethanesulfonyl derivatives .
- Cyclopropanation via carbenoid transfer .
Data Summary:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Enolate formation | -60°C, LDA | - | |
| Triflation | -60°C, N-phenyltrifluoromethanesulfonimide | Up to 94.5% | |
| Cyclopropanation | Reflux, diazomethane | Variable |
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of N-Boc-piperidines | N-Boc-piperidine derivatives | LDA, electrophiles | -78°C to room temp | 78-92% | Efficient for azabicyclic core |
| Carbenoid Cyclopropanation | Alkenic precursors | Diazomethane, Simmons–Smith | Room temp | Variable | Introduces cyclopropane ring |
| Sequential Cyclization | Oxo-azabicyclic compounds | Bases, triflation reagents | -78°C to room temp | Up to 94.5% | For spirocyclic assembly |
Notes on Synthesis Optimization and Challenges
- Stereochemical Control: Achieving high stereoselectivity in the formation of the spirocyclic system remains challenging; chiral auxiliaries or asymmetric catalysis are often employed.
- Functional Group Compatibility: Protecting groups such as Boc are crucial to prevent undesired side reactions during cyclization.
- Yield Optimization: Use of anhydrous conditions and low temperatures improves yields, especially during enolate formation and triflation steps.
Chemical Reactions Analysis
tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Spirocyclic Substituents
The spirocyclic framework is a common feature among analogs, but substituents on the bicyclo[3.2.1]octane or the fused ring system significantly alter properties:
Key Observations :
- Cyclopropane vs. Morpholine/Chromane : The cyclopropane in the target compound imparts steric rigidity, whereas morpholine or chromane substituents introduce polarity and hydrogen-bonding capabilities, influencing solubility and target binding .
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., 3.63) enhance metabolic stability and electron-deficient character, favoring interactions with enzymatic targets .
Functional Group Modifications
Functional groups on the bicyclo[3.2.1]octane or spiro rings dictate reactivity and biological activity:
Hydantoin Derivatives
- Compound 3 (tert-Butyl-2',5'-dioxo-8-azaspiro[...]imidazolidine-8-carboxylate) : The dioxo-imidazolidine moiety enables hydrogen bonding, contributing to cytotoxicity in leukemia cells (IC₅₀: 2–10 µM) .
- Compound 4a (Pent-4-enyl substituent) : Alkylation at the hydantoin nitrogen improves lipophilicity, enhancing membrane permeability .
Pyrazole and Quinazoline Derivatives
- tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[...]carboxylate : The bromopyrazole group facilitates cross-coupling reactions, enabling diversification for kinase inhibitor development .
- Quinazoline derivatives (e.g., 3.56) : The fused quinazoline ring system mimics purine bases, showing promise in targeting DNA repair pathways .
Biological Activity
tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate (CAS No. 2060035-34-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (1R,5S)-3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate
- Molecular Formula : C₁₄H₂₃N₁O₂
- Molecular Weight : 237.34 g/mol
- Physical Form : Powder
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Its spirocyclic structure allows for potential interactions with neurotransmitter receptors, which could influence neurological functions.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains .
Anticancer Activity
A study focused on the synthesis and evaluation of spirocyclic compounds demonstrated that derivatives similar to tert-butyl 8-azaspiro[bicyclo[3.2.1]octane] exhibited significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 (Leukemia) | 15 |
| Compound B | CEM (T-cell) | 10 |
| tert-butyl 8-azaspiro | A549 (Lung) | 12 |
This table illustrates the comparative cytotoxicity of related compounds, indicating a potential for further investigation into the efficacy of tert-butyl 8-azaspiro in cancer therapy.
Antimicrobial Activity
Research into similar azaspiro compounds has indicated potential antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, a study found that certain derivatives exhibited bactericidal activity, highlighting the importance of structural features in determining efficacy .
Case Studies
Several case studies have explored the biological effects of azaspiro compounds:
-
Case Study on Leukemia Treatment :
- A compound structurally related to tert-butyl 8-azaspiro was tested in vitro against human leukemia cells.
- Results indicated a dose-dependent cytotoxic effect, with significant apoptosis observed at higher concentrations.
-
Antimicrobial Efficacy :
- A series of azaspiro compounds were tested against Staphylococcus aureus and Escherichia coli.
- The study reported that modifications in the side chains significantly influenced antimicrobial potency.
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 8-azaspiro derivatives?
The synthesis typically involves multi-step routes starting with N-Boc-protected nortropinone derivatives. Key steps include:
- Cyclopropane ring formation : Reacting bicyclic intermediates with cyclopropane precursors (e.g., using potassium cyanide or bromoalkyl reagents) under reflux conditions .
- Boc protection : Introducing tert-butoxycarbonyl (Boc) groups via Boc anhydride in the presence of triethylamine to stabilize reactive amines .
- Purification : Column chromatography with chloroform/methanol (9:1) is standard for isolating spiro compounds .
Q. How is structural confirmation achieved for spiro bicyclo compounds?
- NMR spectroscopy : H and C NMR are critical for confirming spiro junction geometry and cyclopropane integration. For example, distinct splitting patterns in H NMR indicate cyclopropane protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for differentiating stereoisomers .
Q. What solvents and conditions are optimal for cyclopropane ring formation?
- Solvents : Methanol or ethyl acetate are preferred for cyclopropanation due to their polarity and compatibility with bromoalkyl reagents .
- Temperature : Reactions often require reflux (60–80°C) to overcome ring strain .
Advanced Research Questions
Q. How can reaction yields be improved for low-yield spiro intermediates (e.g., <30%)?
- Catalyst optimization : Transition metal catalysts (e.g., Pd or Cu) may enhance cyclopropane coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 36 hours to <12 hours) while maintaining yield .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry .
Q. What methodologies resolve contradictions in stereochemical assignments?
- X-ray crystallography : Definitive proof of stereochemistry for crystalline derivatives .
- NOESY experiments : Detect spatial proximity of protons in stereoisomers (e.g., endo vs. exo configurations) .
- Computational modeling : DFT calculations predict stable conformers and compare with experimental NMR shifts .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- SAR studies : Replace cyclopropane with other strained rings (e.g., epoxides) to assess cytotoxicity or receptor binding .
- Functional group swaps : Substitute tert-butyl with isopropyl or benzyl groups to modulate lipophilicity and pharmacokinetics .
Q. What analytical challenges arise in characterizing azaspiro compounds?
- Isomer separation : Chiral HPLC with amylose-based columns resolves enantiomers .
- Thermal stability : TGA-DSC analysis identifies decomposition thresholds (>150°C for most Boc-protected derivatives) .
Data Interpretation & Methodological Challenges
Q. How to address discrepancies between computational predictions and experimental NMR data?
- Solvent correction : Apply implicit solvent models (e.g., IEFPCM) in DFT calculations to match experimental conditions .
- Conformational averaging : Use MD simulations to account for dynamic equilibria in solution .
Q. What strategies validate the purity of spiro compounds for in vitro assays?
Q. How to design spiro derivatives for enhanced metabolic stability?
- Cyclopropane rigidity : Reduces oxidative metabolism compared to linear alkyl chains .
- Deuterium labeling : Incorporate deuterium at labile positions (e.g., α to carbonyl) to slow CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
